
N-(3,3-dichloroprop-2-en-1-yl)-3-(4-formyl-2-methoxyphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-dichloroprop-2-en-1-yl)-3-(4-formyl-2-methoxyphenoxy)propanamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(3,3-dichloroprop-2-en-1-yl)-3-(4-formyl-2-methoxyphenoxy)propanamide has been studied for its potential use as an anti-cancer agent. Research has shown that this compound induces apoptosis (cell death) in cancer cells, making it a promising candidate for cancer therapy. Additionally, it has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Mécanisme D'action
The exact mechanism of action of N-(3,3-dichloroprop-2-en-1-yl)-3-(4-formyl-2-methoxyphenoxy)propanamide is not fully understood. However, research has suggested that it may induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It may also inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
Studies have shown that N-(3,3-dichloroprop-2-en-1-yl)-3-(4-formyl-2-methoxyphenoxy)propanamide has a low toxicity profile and does not cause significant damage to normal cells. It has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, which may have implications for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3,3-dichloroprop-2-en-1-yl)-3-(4-formyl-2-methoxyphenoxy)propanamide is its low toxicity profile, which makes it a promising candidate for further research and potential clinical use. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
Future research on N-(3,3-dichloroprop-2-en-1-yl)-3-(4-formyl-2-methoxyphenoxy)propanamide could focus on elucidating its mechanism of action and identifying potential targets for cancer therapy. Additionally, research could investigate the compound's potential use as an anti-inflammatory agent and its effects on other diseases. Further studies could also investigate the compound's potential use in combination with other therapeutic agents for enhanced efficacy.
Méthodes De Synthèse
The synthesis of N-(3,3-dichloroprop-2-en-1-yl)-3-(4-formyl-2-methoxyphenoxy)propanamide involves the reaction of 3-(4-formyl-2-methoxyphenoxy)propanoic acid with 3,3-dichloropropene in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography.
Propriétés
IUPAC Name |
N-(3,3-dichloroprop-2-enyl)-3-(4-formyl-2-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO4/c1-20-12-8-10(9-18)2-3-11(12)21-7-5-14(19)17-6-4-13(15)16/h2-4,8-9H,5-7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGMOSKHJUVWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCC(=O)NCC=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dichloroprop-2-en-1-yl)-3-(4-formyl-2-methoxyphenoxy)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2728309.png)
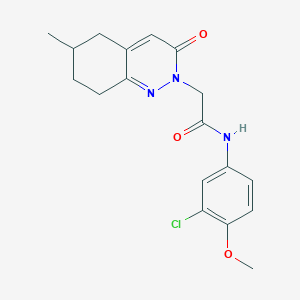

![methyl 2-[(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2728312.png)
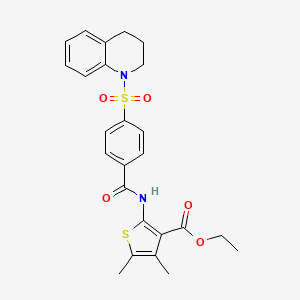
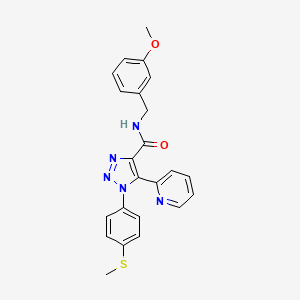
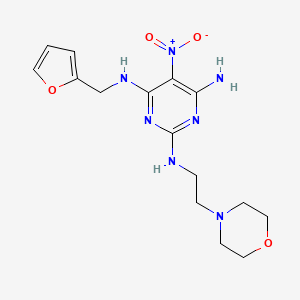
![5-(2-Chlorophenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2728319.png)
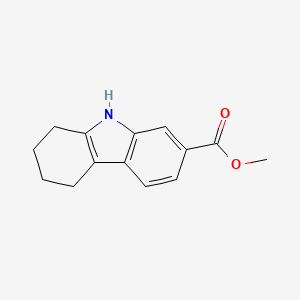
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one](/img/structure/B2728322.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2728326.png)
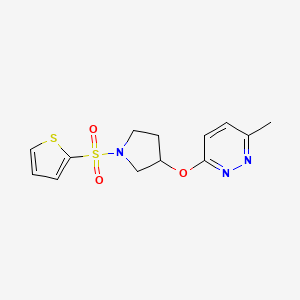
![2-{[(3-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione](/img/structure/B2728329.png)
![3-Phenyl-octahydropyrano[4,3-b]pyrrole](/img/structure/B2728331.png)